Calteridol
Overview
Description
Calteridol is a synthetic compound known for its strong antifungal and antibacterial properties. It is often used in medical applications, particularly as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
Target of Action
Calteridol is a tetraazacyclododecane-1,4,7-triacetic acid derivative . It is believed to have a similar mechanism of action to Haloperidol , a well-studied antipsychotic drug. Haloperidol primarily targets the dopamine receptor (mainly D2) in the brain . The antagonism of the dopamine receptor, particularly within the mesolimbic and mesocortical systems of the brain, is responsible for its antipsychotic effect .
Mode of Action
The mode of action of this compound is likely to be similar to that of Haloperidol, given their structural similarities. Haloperidol exerts its antipsychotic effect through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an overproduction of dopamine, such as schizophrenia .
Biochemical Pathways
Dopamine antagonists like Haloperidol are known to affect the mesolimbic and mesocortical systems of the brain .
Pharmacokinetics
Haloperidol, a structurally similar compound, is known to undergo extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 .
Result of Action
Haloperidol is known to be effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
It is known that various environmental and stressing factors can directly influence the metabolism of plants and the synthesis of secondary metabolites
Preparation Methods
The synthesis of calteridol involves several steps. Initially, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) is prepared and reacted with propylene oxide to form 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol). This intermediate is then reacted with calcium ions to produce this compound . Industrial production methods aim to achieve high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Calteridol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Calteridol has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antifungal and antibacterial properties, making it useful in microbiological research.
Medicine: Primarily used as a contrast agent in MRI to enhance the visibility of internal structures.
Industry: Employed in the development of new materials and compounds due to its unique chemical properties.
Comparison with Similar Compounds
Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:
Gadoteridol: Another gadolinium-based contrast agent used in MRI.
Gadobutrol: A macrocyclic gadolinium-based contrast agent with similar applications.
Gadopentetate dimeglumine: A linear gadolinium-based contrast agent used in MRI
This compound stands out due to its specific chemical structure and properties, making it a valuable compound in various scientific and medical applications.
Biological Activity
Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 392.46 g/mol |
Calcium Salt | Yes |
Primary Use | MRI contrast agent |
Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.
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Clinical Applications in Imaging :
- In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.
- A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.
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Antimicrobial Efficacy :
- A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.
- Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.
Comparative Analysis with Other Compounds
This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:
Compound Name | Primary Use | Unique Features |
---|---|---|
This compound | MRI Contrast Agent | Antimicrobial properties; enhances imaging quality |
Gadoteridol | MRI Contrast Agent | Similar use but different molecular structure |
Calcium Gluconate | Calcium Supplement | Lacks imaging properties; primarily nutritional |
Calcium Chloride | Industrial Applications | Not suitable for medical imaging |
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHNCOJRJBMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275657, DTXSID80861257 | |
Record name | calteridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120041-08-9 | |
Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | calteridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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